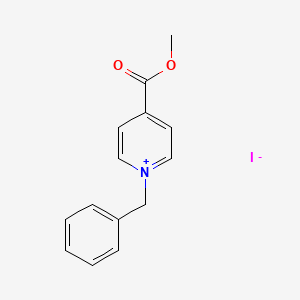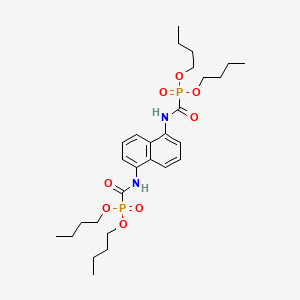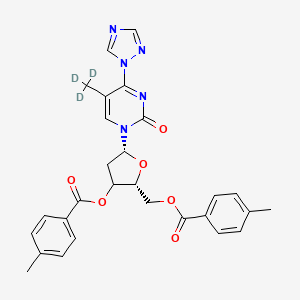
4-(1,2,4-Triazolyl)-3'5'-di-O-4-toluoyl-5-methyl-2'-deoxycytidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is a synthetic compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a 1,2,4-triazole ring, which is known for its diverse biological activities. The compound is structurally modified to include deuterium atoms, which can enhance its stability and metabolic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 typically involves multiple steps:
Formation of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Attachment of the Nucleoside Moiety: The nucleoside moiety is introduced through glycosylation reactions, where the triazole ring is coupled with a protected sugar derivative.
Deprotection and Functionalization: The final steps involve deprotection of the sugar moiety and functionalization to introduce the toluoyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The triazole ring can interact with various molecular targets, including enzymes involved in DNA and RNA synthesis . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Voriconazole: Another triazole antifungal agent.
Uniqueness
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is unique due to its specific structural modifications, including the presence of deuterium atoms and the combination of triazole and nucleoside moieties. These features can enhance its stability, metabolic properties, and biological activity compared to other triazole compounds .
Properties
Molecular Formula |
C28H27N5O6 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C28H27N5O6/c1-17-4-8-20(9-5-17)26(34)37-14-23-22(39-27(35)21-10-6-18(2)7-11-21)12-24(38-23)32-13-19(3)25(31-28(32)36)33-16-29-15-30-33/h4-11,13,15-16,22-24H,12,14H2,1-3H3/t22?,23-,24-/m1/s1/i3D3 |
InChI Key |
GWVTWMRVTOWMMV-JVSOASHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3CC([C@H](O3)COC(=O)C4=CC=C(C=C4)C)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N4C=NC=N4)C)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


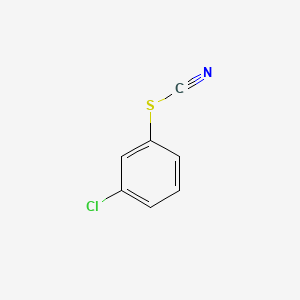
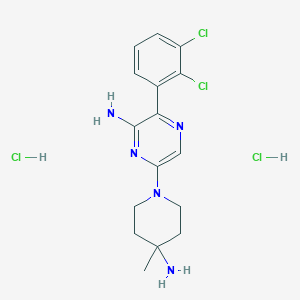
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
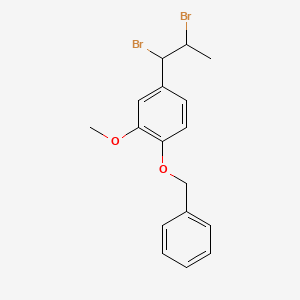
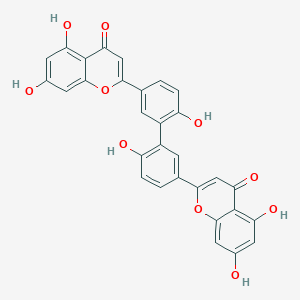
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
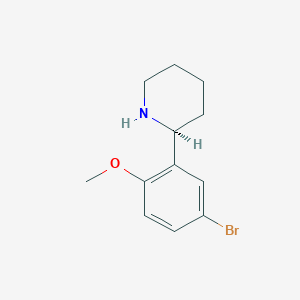
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)


